3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one
CAS No.: 15561-76-9
Cat. No.: VC21306448
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15561-76-9 |
|---|---|
| Molecular Formula | C15H13N3O |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | 3-(2-phenylethyl)-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C15H13N3O/c19-15-13-8-4-5-9-14(13)16-17-18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
| Standard InChI Key | LNSOYWFCGVLLTC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=N2 |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=N2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one consists of a 1,2,3-benzotriazine core scaffold with a 2-phenylethyl group attached at the N3 position and a ketone functionality at the 4-position. The molecular architecture comprises a fused benzene ring with a 1,2,3-triazine system, creating the characteristic benzotriazine skeleton. The presence of three nitrogen atoms in sequence (1,2,3-arrangement) distinguishes this compound from other benzotriazine isomers.
The 2-phenylethyl substituent at the N3 position extends from the triazine ring, adding lipophilicity and potential for additional intermolecular interactions. This structural feature is particularly significant as N-substitution patterns in benzotriazines have been shown to dramatically influence their chemical behavior and biological activity profiles.
Physical and Chemical Properties
As a derivative of the benzotriazine family, 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one exhibits several characteristic physical properties. The compound typically presents as a crystalline solid with a defined melting point, though specific thermal data would require experimental determination. The presence of the carbonyl group at the 4-position creates an electrophilic center that can participate in various chemical transformations.
The compound's solubility profile is influenced by both the relatively polar benzotriazine core and the more lipophilic phenylethyl substituent, creating a balanced solubility profile across different solvent systems. This balance of hydrophilic and lipophilic regions within the molecule has implications for its potential bioavailability and application in drug development.
Synthetic Methodologies
General Approaches to Benzotriazine Synthesis
The synthesis of 1,2,3-benzotriazines has been achieved through various methodologies, with recent advances significantly improving access to these valuable scaffolds. One prominent approach involves the heterocyclization of p-tosylmethyl isocyanides, which has proven particularly effective for generating the benzotriazine core structure .
Research has demonstrated that 2-azidobenzaldehyde derivatives serve as crucial precursors in these synthetic pathways. The general procedure typically involves:
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Preparation of 2-azidobenzaldehyde derivatives as starting materials
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Formation of N-(α-tosylbenzyl)formamide intermediates through reaction with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid
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Dehydration using phosphorus oxychloride and triethylamine to generate p-tosylmethyl isocyanide derivatives
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Cyclization using appropriate bases to form the benzotriazine ring system
Specialized Methods for N3-Substituted Derivatives
For the synthesis of N3-substituted benzotriazines like 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, adapted methodologies would be required to introduce the phenylethyl group at the desired position. This likely involves either:
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Direct incorporation of the substituent during the cyclization process
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Post-cyclization modification to introduce the phenylethyl group at the N3 position
The selection of appropriate reaction conditions is crucial, with factors such as solvent polarity, temperature, and base selection significantly influencing reaction outcomes. For instance, research has shown that using THF as a solvent at 0°C provides optimal conditions for certain benzotriazine-forming reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for structural elucidation of benzotriazine derivatives. For 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, characteristic signals would be expected from:
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Aromatic protons of both the benzotriazine core and the phenyl group
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Methylene protons of the ethyl linker between the triazine and phenyl rings
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Distinctive carbon signals corresponding to the carbonyl carbon and the triazine system
Based on related benzotriazine compounds, the aromatic protons typically appear in the range of δ 7.5-8.5 ppm, with specific coupling patterns that reflect the substitution pattern .
Mass Spectrometry and Other Analytical Methods
High-resolution mass spectrometry (HRMS) provides crucial information for confirming the molecular formula of benzotriazine derivatives. For related compounds, HRMS has been successfully employed using electrospray ionization time-of-flight (ESI-TOF) methods to verify molecular composition with high precision .
Additional analytical techniques commonly employed include:
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Infrared spectroscopy for identifying functional groups (particularly the C=O stretching of the ketone)
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Melting point determination for assessing purity
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X-ray crystallography for definitive structural confirmation when single crystals are available
Reaction Behavior and Chemical Transformations
Reactivity Patterns
The reactivity of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one is largely determined by its structural features. Key reactive sites include:
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The carbonyl group at the 4-position, which can undergo nucleophilic addition reactions
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The triazine ring system, which can participate in various transformations including electrophilic and nucleophilic substitutions
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The phenylethyl substituent, which provides opportunities for further functionalization
Research on related benzotriazines has demonstrated their ability to undergo transformations with various nucleophiles, particularly at the 4-position. This position often serves as a point for structural diversification through reactions with alkoxides, amines, and other nucleophiles .
Comparative Reactivity Analysis
Table 1: Comparative Reactivity of Selected Benzotriazine Derivatives
This comparative analysis provides insights into potential reactivity patterns for 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, suggesting that the compound would likely exhibit reactivity profiles influenced by both electronic and steric factors.
Biological and Pharmacological Significance
Structure-Activity Relationships
Benzotriazine derivatives have demonstrated various biological activities, with their efficacy strongly influenced by substitution patterns. For 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, the presence of the 2-phenylethyl group at the N3 position likely confers distinctive pharmacological properties compared to other benzotriazine analogs.
Key structural features that may influence biological activity include:
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The nitrogen-rich triazine ring, which can engage in hydrogen bonding interactions with biological targets
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The carbonyl functionality, providing additional hydrogen bond acceptor capabilities
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The flexible phenylethyl chain, which could enhance binding to hydrophobic pockets in protein targets
Analytical Methods and Characterization Techniques
Chromatographic Analysis
Chromatographic methods play a crucial role in the purification and analysis of benzotriazine derivatives. For compounds like 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, flash chromatography using mixtures of hexane and ethyl acetate has proven effective for purification .
The polarity of these compounds, influenced by both the benzotriazine core and their substitution pattern, determines their chromatographic behavior. Typical retention factors (Rf) for related benzotriazines range from 0.3 to 0.4 when using hexane/ethyl acetate (4:1) as the mobile phase .
Spectroscopic Fingerprinting
Spectroscopic data provides a unique "fingerprint" for structural identification. For benzotriazine derivatives, characteristic spectral features include:
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Distinctive 1H NMR signals for aromatic protons in the range of δ 7.8-8.4 ppm
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13C NMR signals for the carbonyl carbon typically appearing around δ 160 ppm
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Characteristic IR absorption bands for the C=O stretching vibration
These spectroscopic parameters serve as valuable tools for structural verification and purity assessment.
Future Research Directions and Applications
Synthetic Methodology Development
Future research on 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one might focus on developing more efficient and sustainable synthetic routes. Potential areas for methodology advancement include:
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Catalytic approaches to benzotriazine formation
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One-pot multicomponent reactions for rapid access to diversely substituted derivatives
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Green chemistry approaches using environmentally friendly reagents and conditions
These methodological improvements would enhance access to this compound and related analogs for further study.
Expanded Applications
The unique structural features of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one suggest potential applications beyond traditional pharmaceutical uses:
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Materials science applications, particularly in photochemical or electronic materials
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Coordination chemistry, leveraging the nitrogen-rich structure for metal binding
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Agrochemical applications as potential crop protection agents
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Use as synthetic intermediates or building blocks for more complex molecules
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